

AM-2099 Application Notes and Protocols for Murine Studies

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Compound of Interest

Compound Name: AM-2099

Cat. No.: B605369

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Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain and pruritus (itch). In peripheral sensory neurons, Nav1.7 plays a crucial role in the amplification of sub-threshold stimuli and the generation of action potentials, making it a key player in the signaling of both pain and itch. Preclinical studies in mice have demonstrated the efficacy of **AM-2099** in a model of pruritus, where it produced a dose-dependent reduction in scratching behavior.

These application notes provide a summary of the available data on the dosage and administration of **AM-2099** in mice, along with a recommended experimental protocol for a pruritus model and an overview of the relevant signaling pathway.

Data Presentation

In Vivo Efficacy of AM-2099 in a Murine Pruritus Model

Compound	Dose	Route of Administration	Effect
AM-2099	60 mg/kg	Not Specified	Statistically significant reduction in scratching bouts

Note: The specific route of administration and the detailed experimental model for this study are not publicly available. The information is based on supplier data sheets summarizing in vivo studies.

Experimental Protocols

Recommended Protocol for a Histamine-Induced Pruritus Model in Mice

This protocol is a general guideline based on standard methods for inducing and assessing itch in mice and should be adapted to specific experimental needs.

1. Materials:

- **AM-2099**
- Vehicle (see solubilization protocols below)
- Histamine dihydrochloride (Sigma-Aldrich, Cat. No. H7250 or equivalent)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Male C57BL/6 mice (8-10 weeks old)
- Standard laboratory animal caging
- Video recording equipment
- Behavioral analysis software (or manual scoring)

2. Solubilization of **AM-2099**:

AM-2099 can be prepared for in vivo administration using one of the following protocols:

Protocol A:

- Prepare a stock solution of **AM-2099** in DMSO.

- For the final formulation, add each solvent sequentially to achieve the following final concentrations:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Ensure the final solution is clear. Gentle warming and/or sonication may be used to aid dissolution.

Protocol B:

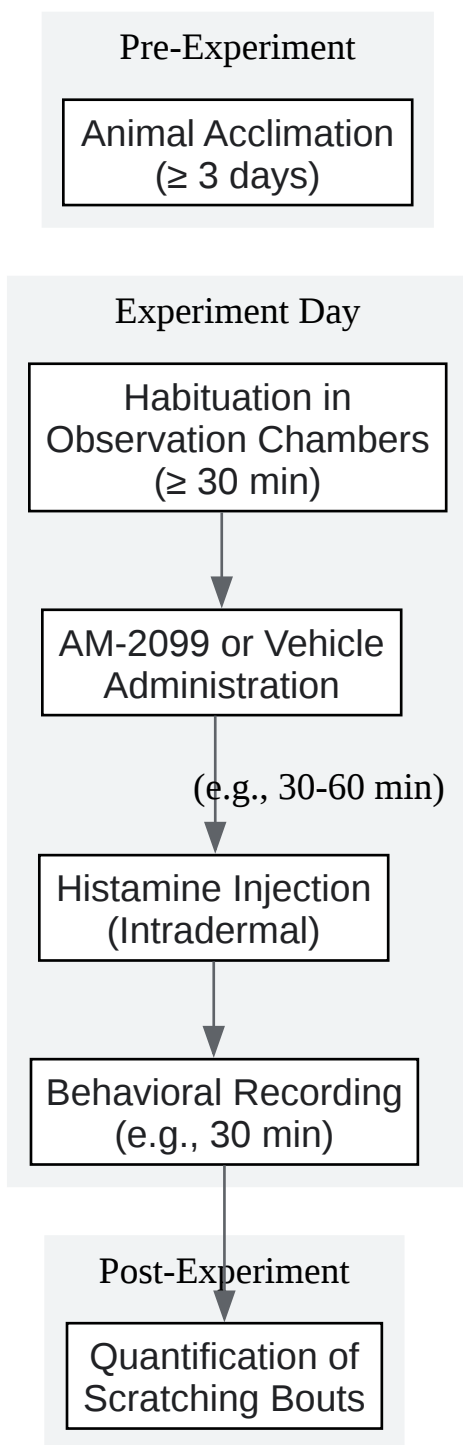
- Prepare a 20% solution of SBE- β -CD (sulfobutylether- β -cyclodextrin) in saline.
- Prepare a stock solution of **AM-2099** in DMSO.
- For the final formulation, add each component sequentially to achieve the following final concentrations:
 - 10% DMSO
 - 90% of the 20% SBE- β -CD in saline solution
- Ensure the final solution is clear.

3. Experimental Procedure:

- **Animal Acclimation:** Acclimate mice to the experimental room and observation chambers for at least 3 days prior to the experiment.
- **Habituation:** On the day of the experiment, place individual mice in the observation chambers and allow them to habituate for at least 30 minutes.

- **Compound Administration:** Administer **AM-2099** or vehicle to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the experimental design. A typical administration volume for oral gavage is 5-10 mL/kg and for intraperitoneal injection is 10 mL/kg.
- **Pruritus Induction:** At a predetermined time point after compound administration (e.g., 30-60 minutes), induce pruritus by intradermal injection of histamine (e.g., 100 µg in 20 µL of saline) into the nape of the neck.
- **Behavioral Observation:** Immediately after histamine injection, record the behavior of the mice for a set period (e.g., 30 minutes).
- **Data Analysis:** Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region, ending with the paw being returned to the floor.

Experimental Workflow



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Caption: Experimental workflow for the histamine-induced pruritus model in mice.

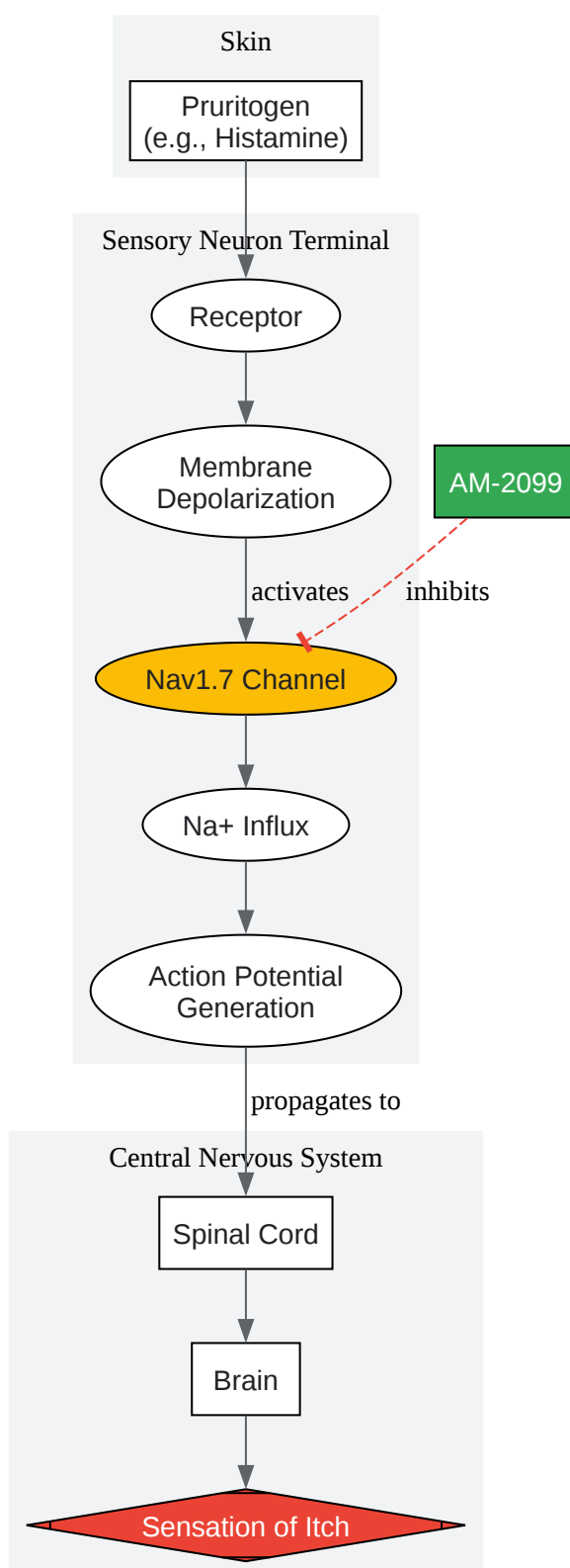
Signaling Pathway

Role of Nav1.7 in Itch Signaling

The voltage-gated sodium channel Nav1.7 is a key component in the transmission of itch signals from the periphery to the central nervous system. It is highly expressed in dorsal root ganglion (DRG) neurons, which are the primary sensory neurons that detect stimuli from the skin.

When a pruritogen (an itch-inducing substance) such as histamine is released in the skin, it binds to its receptors on the free nerve endings of DRG neurons. This binding initiates a signaling cascade that leads to the depolarization of the neuronal membrane. Nav1.7 channels act as amplifiers of this initial depolarization. As the membrane potential becomes less negative, Nav1.7 channels open, allowing an influx of sodium ions (Na^+). This influx further depolarizes the membrane, leading to the generation of an action potential. The action potential then propagates along the axon of the DRG neuron to the spinal cord, where the signal is transmitted to second-order neurons and ultimately relayed to the brain, resulting in the sensation of itch.

By inhibiting Nav1.7, **AM-2099** is thought to dampen the amplification of the initial itch signal, making it more difficult for an action potential to be generated and thereby reducing the sensation of itch.



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Caption: Simplified signaling pathway of itch and the role of Nav1.7.

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